

An Examination of Bromadoline: A Synthetic Opioid Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromadoline**

Cat. No.: **B162770**

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Bromadoline is a synthetic compound classified as a selective μ -opioid receptor agonist.^{[1][2]} First synthesized in the 1970s by the Upjohn company, it has been a subject of research for its analgesic properties.^{[2][3]} This technical guide provides a summary of the available information on the molecular formula and properties of **Bromadoline**.

Molecular Identity and Physicochemical Properties

Bromadoline, with the IUPAC name 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide, is characterized by the molecular formula C15H21BrN2O.^[1] Its chemical structure consists of a brominated benzamide moiety attached to a dimethylamino-substituted cyclohexane ring. The compound's molecular weight is 325.24 g/mol.

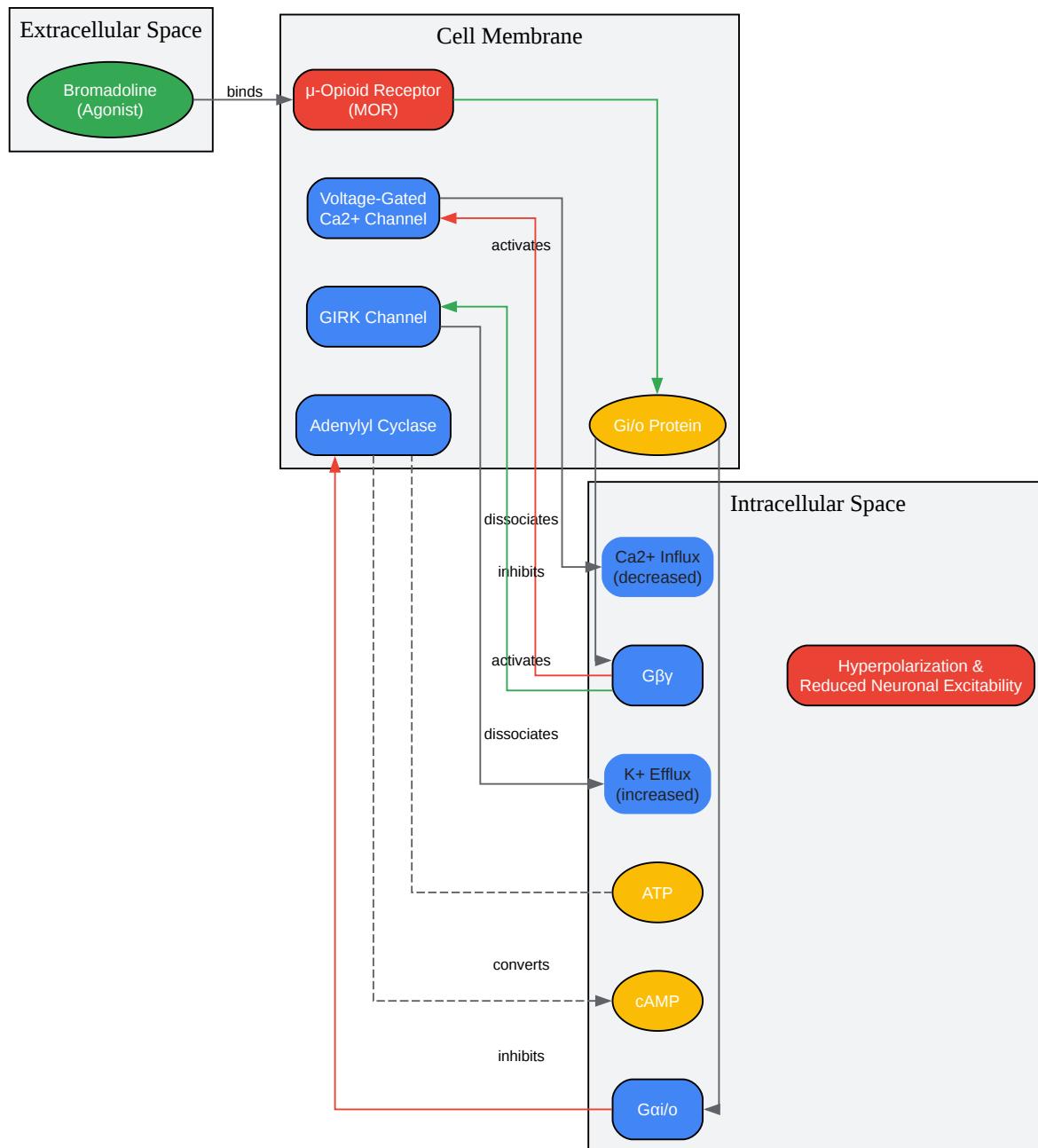
Table 1: Physicochemical Properties of **Bromadoline**

Property	Value	Reference
CAS Number	67579-24-2	
Molecular Formula	C15H21BrN2O	
Molecular Weight	325.24 g/mol	
IUPAC Name	4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide	
Solubility	Soluble in DMSO	
Purity	Exceeding 98% for research applications	

Mechanism of Action: μ -Opioid Receptor Agonism

Bromadoline exerts its pharmacological effects primarily through its interaction with the μ -opioid receptors (MORs) in the central nervous system. As an agonist, **Bromadoline** binds to and activates these receptors, mimicking the effects of endogenous opioids like endorphins. The activation of μ -opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.

This signaling cascade typically involves the inhibition of adenylate cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the activation of MORs can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events collectively result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of μ -opioid agonists.



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A generalized signaling pathway of the μ -opioid receptor upon agonist binding.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **Bromadoline** are not extensively available in publicly accessible scientific literature. The synthesis of related benzamide compounds often involves the coupling of a substituted benzoic acid or benzoyl chloride with a corresponding amine. For instance, the synthesis of 4-Bromo-N-cyclohexylbenzenesulfonamide has been described involving the reaction of 4-bromobenzene sulfonylchloride with cyclohexylamine in an aqueous medium with sodium carbonate to maintain a basic pH. While not identical, this provides a general framework that could be analogous to the synthesis of **Bromadoline** from a 4-bromobenzoyl derivative and (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine.

Pharmacological characterization would typically involve in vitro receptor binding assays to determine the affinity and selectivity of **Bromadoline** for the μ -opioid receptor, as well as functional assays to measure its agonist activity. In vivo studies in animal models would be necessary to evaluate its analgesic efficacy and potential side effects.

Limitations and Future Research

Despite its initial synthesis and identification as a μ -opioid receptor agonist, there is a notable scarcity of in-depth, peer-reviewed research on **Bromadoline** in the public domain. Consequently, a comprehensive technical guide with detailed experimental data, extensive pharmacological profiles, and established clinical trial data cannot be fully compiled at this time.

Future research is required to fully elucidate the pharmacological profile of **Bromadoline**, including its binding kinetics, functional efficacy at the μ -opioid receptor, and its in vivo effects. Such studies would be essential to determine its potential as a therapeutic agent for pain management and to understand its safety profile.

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- To cite this document: BenchChem. [An Examination of Bromadoline: A Synthetic Opioid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162770#molecular-formula-and-properties-of-bromadoline]

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